molecular formula C5H7BrO B1279250 2-Bromocyclopentanone CAS No. 21943-50-0

2-Bromocyclopentanone

Cat. No. B1279250
CAS RN: 21943-50-0
M. Wt: 163.01 g/mol
InChI Key: KZBPPOPPFUDSOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated cyclic ketones can be achieved through various methods. For instance, the bromination of 2,3-diarylcyclopent-2-en-1-ones has been explored, demonstrating that the position of bromination can be controlled by the choice of reagent and solvent . This indicates that similar methodologies could potentially be applied to synthesize 2-bromocyclopentanone by selecting appropriate conditions to achieve regioselective bromination.

Molecular Structure Analysis

The molecular structure of brominated cyclic ketones is crucial for their reactivity and applications. For example, the crystal and molecular structure of a related compound, 2-bromo-11-ethyl-5,9-dimethoxytetracyclo[5.4.1.14,12.18,11]tetradecan-3-one, was determined using X-ray crystallography, highlighting the importance of structural analysis in understanding the properties of such compounds . This suggests that a detailed structural analysis of 2-bromocyclopentanone would be necessary to fully comprehend its chemical behavior.

Chemical Reactions Analysis

Brominated cyclic ketones participate in various chemical reactions. The photodimerization of 2-benzyl-5-p-bromobenzylidenecyclopentanone, a related compound, has been studied, showing that it can undergo a crystal-to-crystal transformation to form a dimer . Additionally, 5-bromo-2-pyrone has been used as a synthetic equivalent of 2-pyrone in Diels-Alder cycloadditions . These studies illustrate the reactivity of brominated cyclic ketones in cycloaddition and dimerization reactions, which could be relevant for 2-bromocyclopentanone as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromocyclopentanone can be inferred from studies on similar compounds. Conformational analysis of 2-halocyclopentanones has been performed using NMR and IR spectroscopies, along with theoretical calculations . These analyses reveal the conformational preferences of the molecules and their solvent-dependent behavior, which are critical for understanding the reactivity and physical properties of 2-bromocyclopentanone.

Scientific Research Applications

2-Bromocyclopentanone is an organic molecule that is used in various fields of scientific research . Here are some general applications:

  • Synthesis of Epoxides

    • In the field of organic chemistry, 2-Bromocyclopentanone is used in the synthesis of epoxides .
  • Precursor for Polymers

    • 2-Bromocyclopentanone can also serve as a potential precursor for the synthesis of polymers .
  • Dye Synthesis

    • It can be used in the synthesis of dyes .
  • Pharmaceutical Synthesis

    • 2-Bromocyclopentanone can be used in the synthesis of pharmaceuticals .

Safety And Hazards

2-Bromocyclopentanone is harmful if swallowed and causes severe skin burns and eye damage . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .

properties

IUPAC Name

2-bromocyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBPPOPPFUDSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431812
Record name 2-BROMOCYCLOPENTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromocyclopentanone

CAS RN

21943-50-0
Record name 2-BROMOCYCLOPENTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromocyclopentanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
FV Brutcher Jr, T Roberts, SJ Barr… - Journal of the American …, 1959 - ACS Publications
For the-halogen atoms in the halocamphors, which make an angle of 60 in projection with the carbonyl group, shifts of 14 cm.-1 for «-bromine and 18-19 cm.-1 for «-chlorine have been …
Number of citations: 134 pubs.acs.org
CR Martins, LC Ducati, CF Tormena… - Spectrochimica Acta Part A …, 2009 - Elsevier
… The conformational isomerism of 2-chlorocyclopentanone and 2-bromocyclopentanone has … The conformational equilibrium for 2-bromocyclopentanone is also between the Ψ-e and Ψ-…
Number of citations: 8 www.sciencedirect.com
K Sato, Y Kojima, H Sato - The Journal of Organic Chemistry, 1970 - ACS Publications
… The DMSO oxidation of 2-bromocyclopentanone and 2-bromocyclohexanone gave 3-bromo-2-hydroxycyclopent-2-en-l-one and 3-bromo-2-hydroxycyclohex-2-en1-one, respectively. …
Number of citations: 28 pubs.acs.org
PA Chopard, RF Hudson - Journal of the Chemical Society B: Physical …, 1966 - pubs.rsc.org
In non-hydroxylic solvents a mixture of α- and β-oxophosphonium salts and triphenylphosphine dibromide was formed in the reaction between triphenylphosphine and 2-…
Number of citations: 4 pubs.rsc.org
AK El-Qisairi, HA Qaseer - Jordan Journal of Chemistry (JJC), 2007 - jjc.yu.edu.jo
… The αbromoketone products, namely, 2-bromocyclopentanone, 2-bromo-cyclohexanone, 2bromo-α-tetralone, 2-bromocycloheptanone, 2-bromo-3-pentanone, 3-bromo-4heptanone …
Number of citations: 2 jjc.yu.edu.jo
HB Hopps - 1962 - search.proquest.com
… Attempted Preparation of 2-Bromocyclopentanone ..................... 35 … Attempted Preparation of 2-Bromocyclopentanone - To 140 ml. (1.62 moles) of dloxane In a 1-1. flask, 84 ml. …
Number of citations: 2 search.proquest.com
RH Prager, PA Reece - Australian Journal of Chemistry, 1975 - CSIRO Publishing
The reaction of 2-halocycloalkanones with organoboranes in the presence of base has been studied. The transfer of an alkyl group from boron to carbon is the rate-limiting step, and the …
Number of citations: 3 www.publish.csiro.au
R Tansley - repository.yu.edu.jo
… The αbromoketone products, namely, 2-bromocyclopentanone, 2-bromo-cyclohexanone, 2bromo-α-tetralone, 2-bromocycloheptanone, 2-bromo-3-pentanone, 3-bromo-4heptanone …
Number of citations: 0 repository.yu.edu.jo
AK El-Qisairi, HA Qaseer - journals.yu.edu.jo
… The αbromoketone products, namely, 2-bromocyclopentanone, 2-bromo-cyclohexanone, 2bromo-α-tetralone, 2-bromocycloheptanone, 2-bromo-3-pentanone, 3-bromo-4heptanone …
Number of citations: 5 journals.yu.edu.jo
CF Sheley, H Shechter - The Journal of Organic Chemistry, 1970 - ACS Publications
Cyclopentadienones may be prepared by enolization of 1, 2, 4-cyclopentanetriones, 2-cyclopentane-l, 4-diones, and 3-cy clopentene-1, 2-diones. 2, 5-Diphenyl-l, 2, 4-…
Number of citations: 8 pubs.acs.org

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